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6-Bromo-2-(3-methoxypropyl)-3-

methyl-2H-indazole

CAS No.: 1822817-70-8

Cat. No.: B2938909 Get Quote

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged

structure" due to its presence in a multitude of compounds with significant biological activity,

including kinase inhibitors and anticancer agents.[1] The functionalization of the indazole core

is a critical strategy in drug discovery, allowing for the fine-tuning of a molecule's

pharmacological profile. Among the various modifications, halogenation, and specifically

bromination at the 6-position, stands out as a particularly powerful tactic.

The introduction of a bromine atom is not merely a synthetic handle; it is a strategic electronic

perturbation. It fundamentally alters the electron density, acidity, and reactivity of the indazole

ring system. This guide provides an in-depth analysis of the electronic properties of 6-

bromoindazole, explaining the causality behind its unique reactivity and providing field-proven

methodologies for its synthesis and functionalization. We will explore how the C6-Br substituent

modulates the core's electronic landscape and how this can be leveraged by researchers and

drug development professionals to design next-generation therapeutics.

Part 1: The Indazole Core - An Electronic Baseline
To appreciate the impact of the 6-bromo substituent, one must first understand the intrinsic

electronic nature of the parent indazole ring.
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Indazole is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole

ring.[2] It possesses 10 π-electrons, fulfilling Hückel's rule for aromaticity. A key feature of the

indazole system is its tautomerism; it primarily exists in two forms: the 1H-indazole and the 2H-

indazole. The 1H-tautomer is generally the more stable and predominant form in solution and

the solid state by approximately 2.3 kcal/mol.[3] This stability difference is crucial, as the

reactivity and electronic properties of the two tautomers differ significantly.

 

Caption: Tautomeric forms of the parent indazole ring.

Acidity, Basicity, and Dipole Moment
The indazole molecule is amphoteric.[2] It contains a pyrrole-like nitrogen (N1) and a pyridine-

like nitrogen (N2). The N-H proton on N1 can be deprotonated, making indazole a weak acid

with a pKa of approximately 13.86.[2][3] The lone pair on the pyridine-like N2 allows it to act as

a weak base, with the pKa of its conjugate acid being around 1.31.[3] These values establish a

baseline for understanding how substituents will electronically influence the molecule's

behavior in different chemical environments. The dipole moment of 1H-indazole is significantly

lower than that of 2H-indazole, reflecting the different charge distributions in the two tautomers.

[3][4]

Part 2: The 6-Bromo Substituent - A Calculated
Perturbation
Placing a bromine atom at the C6 position introduces competing electronic effects that result in

a nuanced change to the indazole core's reactivity.

Inductive vs. Mesomeric Effects
The bromine atom exerts two primary electronic influences:

Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density

from the benzene ring through the sigma bond framework. This is a distance-dependent
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effect that deactivates the ring towards electrophilic attack.

Mesomeric Effect (+M): The lone pairs on the bromine atom can be donated into the

aromatic π-system. This resonance effect increases electron density, particularly at the ortho

and para positions (C5 and C7).

The net result is that bromine is an electron-withdrawing group overall, but it is also an ortho,

para-directing group in electrophilic aromatic substitution reactions. This duality is central to its

utility. For reactions involving the entire π-system, such as palladium-catalyzed cross-

couplings, the electron-withdrawing nature predominates, influencing the energetics of the

catalytic cycle.

Indazole [label=<

 ];

Inductive [label="Inductive Withdrawal (-I)\nDecreases overall ring\n electron density.",

shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Mesomeric

[label="Mesomeric Donation (+M)\nIncreases electron density\n at C5 and C7.", shape=box,

style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

Indazole -> Inductive [label=" σ-bond polarization", color="#EA4335", fontcolor="#EA4335",

style=bold, arrowhead=vee]; Indazole -> Mesomeric [label=" π-system resonance",

color="#34A853", fontcolor="#34A853", style=bold, arrowhead=vee]; }

Caption: Competing electronic effects of the 6-bromo substituent.

Impact on Acidity and Frontier Orbitals
The strong inductive withdrawal of electrons by the bromine atom has predictable

consequences on the molecule's electronic parameters.
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Acidity: The electron-withdrawing nature of bromine stabilizes the indazolate anion formed

upon deprotonation of the N1-H. Consequently, 6-bromo-1H-indazole is expected to be a

stronger acid (i.e., have a lower pKa) than the parent indazole.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital

(HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting

chemical reactivity.[5][6] Electron-withdrawing groups typically lower the energy of both the

HOMO and LUMO. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular

stability; a smaller gap generally implies higher reactivity.[5][7] Computational studies are

essential to precisely quantify these changes.
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Property
Unsubstituted 1H-
Indazole

6-Bromo-1H-
Indazole
(Predicted)

Rationale for
Change

pKa (Acidity) ~13.86[2][3] < 13.86

The electron-

withdrawing Br (-I

effect) stabilizes the

conjugate base

(indazolate anion),

increasing acidity.

HOMO Energy Higher Lower

Overall electron

withdrawal lowers the

energy of the highest

occupied orbital.

LUMO Energy Higher Lower

Overall electron

withdrawal lowers the

energy of the lowest

unoccupied orbital.

HOMO-LUMO Gap

(ΔE)
Larger Smaller

The energies of both

orbitals are lowered,

but the effect can be

differential, often

leading to a slightly

smaller gap and

enhanced reactivity in

certain reactions.

Table 1: Comparison

of Electronic

Properties of Indazole

and 6-Bromoindazole.

Part 3: Methodologies for Synthesis and Analysis
A deep understanding of electronic properties is rooted in robust synthetic and analytical

protocols. The methodologies described here are self-validating systems designed for
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reproducibility.

Experimental Protocol: Synthesis of 6-Bromo-1H-
indazole
This procedure is based on the well-established cyclization of a substituted benzaldehyde with

hydrazine.[8][9] The choice of 4-bromo-2-fluorobenzaldehyde is strategic; the fluorine atom is

an excellent leaving group under these conditions.

Causality Behind Experimental Choices:

Hydrazine Hydrate: Serves as the source for the two nitrogen atoms of the pyrazole ring. It is

used in excess to ensure complete reaction.

DMSO (Dimethyl Sulfoxide): A high-boiling, polar aprotic solvent ideal for this type of

nucleophilic aromatic substitution and cyclization, which requires elevated temperatures.

Heating (125°C): Provides the necessary activation energy for both the initial condensation

and the subsequent intramolecular cyclization to form the stable aromatic indazole ring.[9]

Step-by-Step Protocol:

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a

reflux condenser, add 4-bromo-2-fluorobenzaldehyde (e.g., 4.69 g, 23 mmol) and hydrazine

hydrate (e.g., 30 mL).[9]

Heating: Stir the reaction mixture and heat to 125°C in an oil bath for 3 hours. Monitor the

reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is

consumed.[9]

Workup: Cool the reaction mixture to room temperature. The product often precipitates upon

cooling.

Isolation: Dilute the mixture with water and collect the solid product by vacuum filtration.

Purification: Wash the crude solid with cold water and then recrystallize from a suitable

solvent system (e.g., ethanol/water) to yield pure 6-bromo-1H-indazole as a solid.
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Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass

Spectrometry (MS).

Computational Protocol: DFT Analysis of Electronic
Properties
Density Functional Theory (DFT) is a powerful tool for calculating the electronic properties of

molecules like 6-bromoindazole.[7]
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Calculated Properties

1. Build 3D Structure
(e.g., GaussView, Avogadro)

2. Geometry Optimization
Functional: B3LYP

Basis Set: 6-311+G(d,p)

3. Frequency Calculation
Verify true minimum

(no imaginary frequencies)

4. Single-Point Energy Calculation
(using optimized geometry)

5. Analyze Output File

HOMO/LUMO Energies Molecular Electrostatic
Potential (MEP) Map Mulliken/NBO Charges

Click to download full resolution via product page

Caption: A typical workflow for computational analysis.
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Step-by-Step Guide:

Structure Generation: Build the 3D structure of 6-bromo-1H-indazole using molecular

modeling software.

Geometry Optimization: Perform a full geometry optimization to find the lowest energy

conformation. A common and reliable method is the B3LYP functional with a 6-311+G(d,p)

basis set.[5][10]

Frequency Calculation: Run a frequency calculation on the optimized geometry to confirm

that it is a true energy minimum (i.e., no imaginary frequencies).

Property Calculation: Using the optimized structure, perform a single-point energy calculation

to obtain the final molecular orbitals (HOMO, LUMO), the molecular electrostatic potential

(MEP) map, and atomic charges.[10]

Data Extraction: Extract the energies of the HOMO and LUMO to calculate the energy gap.

Visualize the MEP map to identify electron-rich (nucleophilic) and electron-poor

(electrophilic) regions of the molecule.

Part 4: Implications for Chemical Reactivity and
Drug Design
The electronic modifications induced by the 6-bromo substituent directly translate to altered

chemical reactivity, which is exploited in the synthesis of complex molecules.

Reactivity in Palladium-Catalyzed Cross-Coupling
The C6-Br bond is a prime site for palladium-catalyzed cross-coupling reactions, such as the

Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[11] These reactions are

fundamental to modern drug discovery for building molecular complexity.

The electronic properties of the 6-bromoindazole substrate are critical for the success of the

catalytic cycle, particularly the initial oxidative addition step, where the Pd(0) catalyst inserts

into the C-Br bond. The electron-withdrawing nature of the indazole ring system generally

facilitates this rate-determining step.
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Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 6-
Bromo-1H-indazole
This protocol describes a typical procedure for coupling 6-bromoindazole with an arylboronic

acid.[1][11]

Causality Behind Experimental Choices:

Palladium Catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄): These are robust Pd(0) precursors or in-

situ generated Pd(0) sources. The choice of phosphine ligands (dppf, PPh₃) is critical for

stabilizing the catalyst and promoting the different steps of the cycle.[1]

Base (e.g., K₂CO₃, Na₂CO₃): The base is essential for the transmetalation step, activating

the boronic acid to form a more nucleophilic boronate species.

Solvent (e.g., 1,4-Dioxane/Water): A polar, mixed-solvent system is often used to dissolve

both the organic substrate and the inorganic base. Degassing the solvent is crucial to

remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Step-by-Step Protocol:
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Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or

Nitrogen), combine 6-bromo-1H-indazole (1 equivalent), the desired arylboronic acid (1.2-1.5

equivalents), and a base such as K₂CO₃ (2 equivalents).[11]

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1

ratio).

Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) to the mixture

under the inert atmosphere.

Heating: Heat the reaction mixture to 80-100°C and stir for the required time (typically 2-12

hours), monitoring progress by TLC or LC-MS.

Workup: After cooling to room temperature, dilute the reaction with water and extract the

product with an organic solvent (e.g., ethyl acetate).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by silica gel

column chromatography to obtain the desired coupled product.

Structure-Activity Relationships (SAR) in Drug Design
The electronic properties of the 6-bromoindazole core are directly linked to its utility in drug

design.

A Vector for Chemical Space Exploration: The C6-Br bond serves as a reliable synthetic

handle for diversification via cross-coupling. This allows medicinal chemists to systematically

install a wide variety of functional groups at this position to probe the binding pocket of a

biological target, a fundamental practice in establishing structure-activity relationships (SAR).

[12]

Halogen Bonding: The bromine atom itself can be a critical pharmacophoric element. It can

participate in halogen bonding—a non-covalent interaction between the electropositive

region (σ-hole) on the bromine and a Lewis basic site (e.g., a carbonyl oxygen or nitrogen)

on a protein target. This can significantly enhance binding affinity and selectivity.
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Metabolic Stability: The presence of a halogen can block a potential site of metabolic

oxidation, improving the pharmacokinetic profile of a drug candidate.

The 6-bromoindazole scaffold is a key component in numerous inhibitors of bacterial

cystathionine-γ-lyase, where it contributes to potent activity.[8] It is also foundational in the

development of various kinase inhibitors, where precise positioning of substituents on the

indazole core is essential for activity.[13]

Conclusion
The 6-bromo substituent is a powerful and versatile modulator of the indazole ring's electronic

properties. Through a combination of inductive withdrawal and mesomeric donation, it

deactivates the ring while providing a highly reactive and specific handle for advanced

synthetic transformations. This electronic perturbation enhances the acidity of the N1-proton

and critically enables a vast array of palladium-catalyzed cross-coupling reactions, which are

indispensable in modern drug discovery. A thorough understanding of these electronic

principles, supported by robust experimental and computational methodologies, empowers

researchers to rationally design and synthesize novel 6-bromoindazole derivatives with finely

tuned properties for targeted therapeutic applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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